molecular formula C11H15NO B1359869 4-Phenoxypiperidine CAS No. 3202-33-3

4-Phenoxypiperidine

Cat. No.: B1359869
CAS No.: 3202-33-3
M. Wt: 177.24 g/mol
InChI Key: KBYPITRKIJKGMD-UHFFFAOYSA-N
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Description

4-Phenoxypiperidine is an organic compound with the molecular formula C11H15NO. It consists of a piperidine ring substituted with a phenoxy group at the fourth position.

Scientific Research Applications

4-Phenoxypiperidine has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

4-Phenoxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a potent, conformationally restricted, non-imidazole histamine H3 antagonist . This interaction suggests that this compound can modulate histamine-related pathways, which are crucial in various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a histamine H3 antagonist, this compound can alter neurotransmitter release, impacting neuronal signaling and potentially affecting cognitive functions . Additionally, its interaction with cellular receptors can lead to changes in gene expression profiles, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a histamine H3 antagonist involves binding to the H3 receptor, inhibiting its activity. This inhibition can lead to increased release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . These changes can have downstream effects on various physiological processes, including wakefulness, appetite, and cognitive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, as a histamine H3 antagonist, varying doses of this compound can differentially modulate neurotransmitter release, potentially leading to dose-dependent behavioral and physiological changes . High doses might result in toxicity, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The distribution patterns of this compound can influence its efficacy and toxicity, highlighting the importance of studying its transport mechanisms .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxypiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with phenol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product . The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Phenylpiperidine: Features a phenyl group instead of a phenoxy group.

    4-Hydroxypiperidine: Contains a hydroxyl group instead of a phenoxy group.

Uniqueness: 4-Phenoxypiperidine is unique due to its phenoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPITRKIJKGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3202-33-3
Record name 4-Phenoxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxypiperidine
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Record name 4-PHENOXYPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 227°-229°; [α]D =-31.6° (DMSO);
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3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone
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Synthesis routes and methods II

Procedure details

A mixture of 4-phenoxypyridine and benzylbromide in acetone was stirred overnight at room temperature. After removal of the solvent, the residue was dissolved in methanol, cooled to -20° C. and treated portionwise with sodium borohydride, and warmed to 0° C. After a standard workup and purification, the resulting tetrahydropyridine adduct was dissolved in methanol and hydrogenated using 20% Pd-C as a catalyst to provide 4-phenoxypiperidine. A mixture of 4-phenoxypiperidine and 1-bromo-3-(4-fluorophenoxy)propane in acetone with excess potassium carbonate was heated at reflux for 12 hours to give the title compound.
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Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-phenoxy-piperidine (420 mg, 1.6 mmol), Pd—C 10% (10 mg) and TFA (0.18 mL, 1,6 mmol) in MeOH (5 mL) is hydrogenated at room temperature and atmospheric pressure for 20 h. The mixture is filtered over Celite and the filtrate is concentrated under reduced pressure. The residue is dissolved in CH2Cl2, washed with sat. NaHCO3, filtered and concentrated to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 4-Phenoxypiperidine derivatives interact with the histamine H3 receptor?

A: this compound derivatives act as potent histamine H3 receptor antagonists or inverse agonists. [, ] The this compound core mimics the 3-amino-1-propanol moiety found in many non-imidazole H3 antagonists, acting as a conformationally restricted analog. [] This structural feature allows the compounds to bind with high affinity to the H3 receptor, blocking the binding of histamine and inhibiting its downstream effects.

Q2: What is the significance of the structure-activity relationship (SAR) studies conducted on this compound derivatives?

A: SAR studies have been crucial in understanding how modifications to the this compound scaffold influence its biological activity, particularly regarding histamine H3 receptor antagonism. [, ] For instance, researchers have explored the impact of varying substituents on the phenyl ring and the piperidine nitrogen on binding affinity, selectivity, and in vivo efficacy. [] These studies help to optimize the structure for desired pharmacological properties.

Q3: Can you provide an example of a specific this compound derivative and its demonstrated biological activity?

A: The compound 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (compound 13g in the cited study []) is a potent and selective histamine H3 receptor antagonist. It demonstrated in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg (subcutaneous administration). [] This highlights the potential of this class of compounds for therapeutic applications related to wakefulness promotion.

Q4: Beyond histamine H3 receptor antagonism, what other biological activities have been explored for this compound derivatives?

A: Research has shown that certain this compound derivatives can act as small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). [] This interaction plays a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Q5: Can you elaborate on the mechanism of action of this compound derivatives as β-catenin/BCL9 inhibitors?

A: Studies have identified a specific this compound derivative, ZL3138, that disrupts the β-catenin/BCL9 PPI with a Ki of 0.96 μM. [] This compound directly binds to β-catenin, preventing its interaction with BCL9. [] This disruption inhibits the Wnt/β-catenin signaling pathway, leading to downstream effects such as suppression of Wnt target gene transcription and inhibition of cancer cell growth. []

Q6: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A: Various analytical techniques are crucial in the study of this compound derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for determining molecular weight and identifying fragments, and high-performance liquid chromatography (HPLC) for separation and quantification. []

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